

Application Note: High-Resolution LC-MS/MS Quantitation of Sulfisomidine in Biological Matrices

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Compound of Interest

Compound Name: Sulfisomidine sodium

Cat. No.: B7796535

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Introduction & Scientific Rationale

Sulfisomidine is a short-acting sulfonamide antibiotic used in veterinary and human medicine. In pharmacokinetic (PK) and residue analysis, the primary analytical challenge is not sensitivity, but selectivity.

The Isomer Challenge

Sulfisomidine (4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide) is a structural isomer of the widely used Sulfamethazine (Sulfadimidine).

- Identical Mass: Both have a molecular weight of 278.33 g/mol .
- Identical Precursor Ion: Both appear at m/z 279.1 [M+H]⁺ in ESI positive mode.
- Similar Fragmentation: Both yield major product ions at m/z 156 (sulfanilamide moiety) and m/z 186 (dimethylpyrimidinyl moiety).

Critical Directive: Mass spectrometry alone cannot distinguish these two compounds. This protocol utilizes a high-efficiency C18 chromatographic separation to resolve Sulfisomidine from Sulfamethazine, preventing false positives and over-quantification.

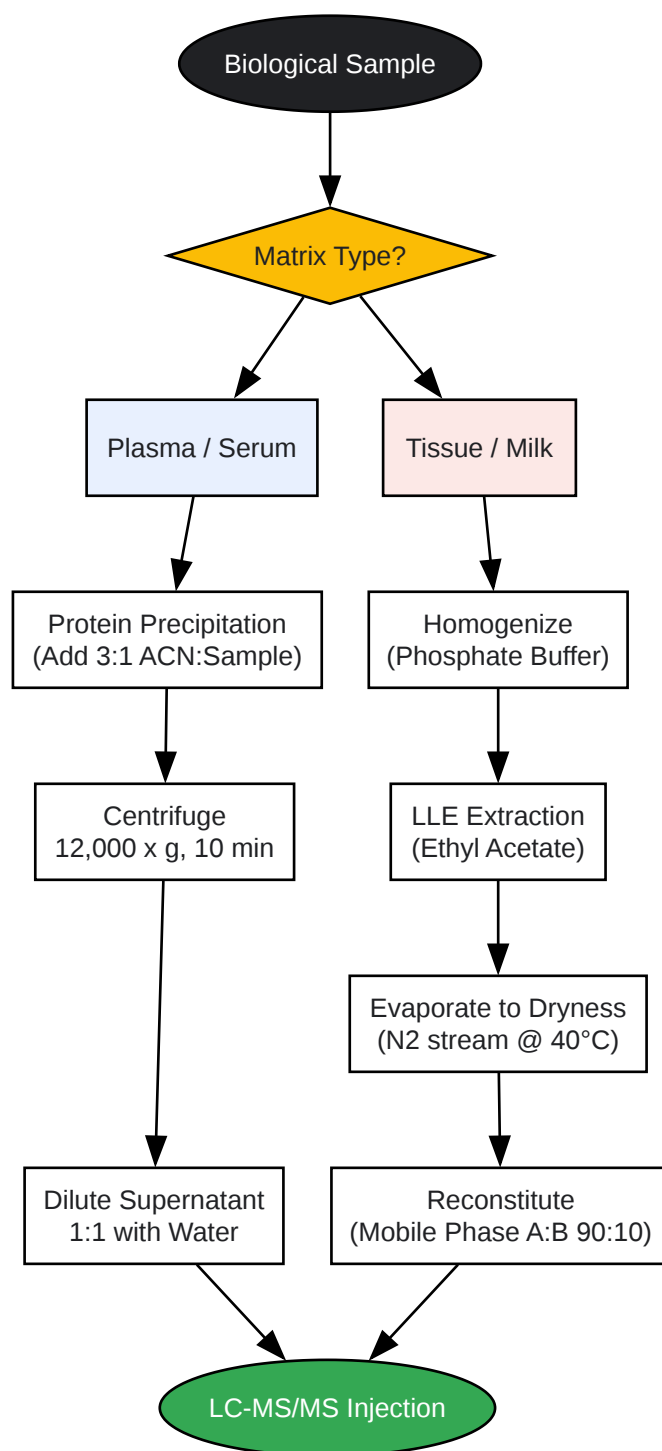
Strategic Method Design

Chemical Principles

- Ionization: Sulfonamides possess an aniline amine (basic) and a sulfonamide nitrogen (acidic). Under acidic mobile phase conditions (pH ~2-3), the aniline amine is protonated, making ESI Positive mode the optimal detection method.
- Extraction: Sulfisomidine is amphoteric.
 - Plasma:^[1] Protein precipitation (PPT) is sufficient for PK studies ($\mu\text{g/mL}$ levels).
 - Tissue/Milk: Liquid-Liquid Extraction (LLE) with ethyl acetate is required to remove lipids and proteins for trace residue analysis (ng/g levels).

Workflow Logic

The following diagram illustrates the decision matrix for sample preparation based on the biological matrix type.



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Figure 1: Decision tree for sample preparation ensuring optimal recovery and matrix cleanup.

Experimental Protocol

Reagents and Standards

- Reference Standard: **Sulfisomidine Sodium** (CAS 2462-17-1).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Stock Prep Correction: Weigh 1.08 mg of **Sulfisomidine Sodium** to obtain equivalent of 1.00 mg Sulfisomidine free base.
- Internal Standard (IS): Sulfamethoxazole-d4 or Sulfapyridine (if not analyzing Sulfapyridine simultaneously).
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Additives: LC-MS Grade Formic Acid (FA).

LC-MS/MS Conditions

Liquid Chromatography (LC)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 μ m) or equivalent.
 - Why: High surface area C18 is required to retain polar sulfonamides and resolve isomers.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.35 mL/min.
- Column Temp: 40°C.
- Injection Volume: 2-5 μ L.

Gradient Program (Critical for Isomer Separation):

Time (min)	% Mobile Phase B	Event
0.00	5%	Loading
1.00	5%	Isocratic Hold (Focusing)
6.00	30%	Linear Gradient (Separation)
6.10	95%	Wash
8.00	95%	Wash Hold
8.10	5%	Re-equilibration

| 10.00 | 5% | End |

Mass Spectrometry (MS/MS)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Source: Electrospray Ionization (ESI), Positive Mode.[\[9\]](#)
- Spray Voltage: 3500 - 4500 V.
- Gas Temps: Source specific (typically 350-500°C).

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Role	Collision Energy (V)
Sulfisomidine	279.1	156.0	Quantifier	22
	279.1	186.1	Qualifier	18
	279.1	92.1	Qualifier	35
Sulfamethazine	279.1	156.0	Interference Check	22

| IS (Sulfamethoxazole-d4) | 258.1 | 160.1 | Internal Standard | 20 |

Step-by-Step Procedures

Preparation of Stock Solutions

- Master Stock (1.0 mg/mL): Dissolve 10.8 mg of **Sulfisomidine Sodium** in 10 mL of Methanol/Water (50:50). Store at -20°C.
- Working Standard: Dilute Master Stock with Mobile Phase A to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Plasma Sample Processing (Protein Precipitation)

- Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.
- Add 10 µL of Internal Standard working solution.
- Add 300 µL of ice-cold Acetonitrile (containing 0.1% FA).
- Vortex vigorously for 30 seconds.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer 200 µL of supernatant to a clean tube or HPLC vial.
- Dilute with 200 µL of Water (to match initial mobile phase strength).
- Vortex and inject.[\[8\]](#)[\[12\]](#)

Tissue Sample Processing (Liquid-Liquid Extraction)

- Weigh 1.0 g of homogenized tissue.
- Add 10 µL Internal Standard.
- Add 5 mL Ethyl Acetate.
- Shake mechanically for 10 minutes.
- Centrifuge at 4,000 x g for 5 minutes.
- Transfer organic (upper) layer to a glass tube.

- Evaporate to dryness under Nitrogen at 40°C.
- Reconstitute in 200 µL of Mobile Phase A:B (90:10).
- Filter through a 0.2 µm PTFE filter if cloudy; inject.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness (Part 2 of requirements), the method must include specific checks for the isomer issue.

System Suitability Test (SST)

Before running samples, inject a "Resolution Check Standard" containing equal concentrations of Sulfisomidine and Sulfamethazine.

- Requirement: Baseline resolution ($R > 1.5$) between the two peaks.
- Failure Mode: If peaks merge, lower the slope of the gradient (e.g., extend the 5-30% B ramp to 10 minutes).

Acceptance Criteria (FDA/EMA Bioanalytical Guidelines)

- Linearity:
with $1/x^2$ weighting.
- Accuracy: Mean concentration within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
- Precision: $CV < 15\%$ ($< 20\%$ at LLOQ).[10]
- Matrix Effect: Calculate Matrix Factor (MF). If $MF < 0.8$ or > 1.2 , consider using Matrix-Matched Calibration curves.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Co-elution of Isomers	Gradient too steep or column degraded.	Decrease gradient slope (e.g., 2% B/min). Replace column.
Low Sensitivity	Source contamination or suppression.	Clean ESI shield. Switch from PPT to LLE sample prep.
High Backpressure	Protein precipitation incomplete.	Ensure centrifugation is sufficient. Use 0.2 µm filter plates.
Carryover	Analyte sticking to injector needle.	Use a needle wash of 50:50 MeOH:Water + 0.1% FA.

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